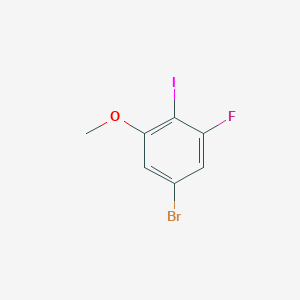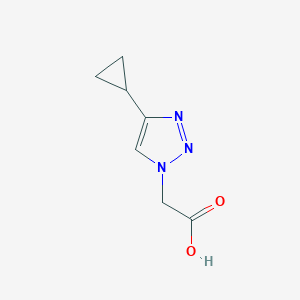
2-(4-シクロプロピル-1H-1,2,3-トリアゾール-1-イル)酢酸
説明
“2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H9N3O2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazol-1-yl acetic acid derivatives has been studied . A convenient synthetic approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Molecular Structure Analysis
The molecular structure of “2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 167.17 . It has a melting point range of 164-167°C . The compound is a powder at room temperature and is stored at room temperature .科学的研究の応用
2-(4-シクロプロピル-1H-1,2,3-トリアゾール-1-イル)酢酸の用途に関する包括的な分析:
貧血治療のためのVHL阻害剤
この化合物は、貧血、特に慢性貧血または慢性腎臓病、透析、または化学療法に関連する貧血の治療のための潜在的なVHL阻害剤として同定されています。 VHL阻害剤は、虚血、脳卒中、または虚血中の心臓血管系の損傷にも使用できます .
創傷治癒と血管新生
これらの阻害剤は、創傷治癒を促進し、瘢痕を減らし、血管新生または動脈新生を促進することもあります .
創薬
1,2,3-トリアゾールは、問題の化合物のコア構造を含むため、強力な生物学的活性により創薬で広く使用されています .
有機合成
これらの化合物は、有機合成において重要な役割を果たし、さまざまな合成化学物質の作成に使用されてきました .
農薬用途
1,2,4-トリアゾールの誘導体は、根の成長促進剤として農薬に応用されてきました。 それらは、IAA、ABA、およびGA3などの内因性ホルモンのレベルに影響を与えて、主根の発達を制御します .
材料科学
トリアゾールは、特定の特性を持つ新しい材料を開発するための材料科学においても重要です .
蛍光イメージング
トリアゾールは、その独自の化学構造により、蛍光イメージングアプリケーションで使用されます .
超分子化学
作用機序
Target of Action
Structurally related compounds have been reported to act as inhibitors of the von hippel-lindau (vhl) protein , which plays a crucial role in cellular response to hypoxia and is often implicated in cancer pathogenesis .
Mode of Action
If it indeed targets the vhl protein like its structurally related compounds , it may interact with the protein to inhibit its function, leading to changes in cellular response to hypoxia .
Biochemical Pathways
If it acts as a VHL inhibitor, it could potentially affect the hypoxia-inducible factor (HIF) pathway . Inhibition of VHL can prevent the degradation of HIF, leading to its accumulation and the subsequent transcription of genes involved in cellular response to hypoxia .
Result of Action
If it acts as a VHL inhibitor, it could potentially lead to the accumulation of HIF and the subsequent transcription of genes involved in cellular response to hypoxia . This could have implications in conditions such as anemia, ischemia, and cancer .
生化学分析
Biochemical Properties
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The triazole ring in its structure allows it to form stable complexes with metal ions, which can be crucial for enzyme catalysis. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
Cellular Effects
The effects of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Moreover, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid exerts its effects through several mechanisms. One key mechanism is its ability to bind to active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to induce adaptive responses in cells, such as upregulation of detoxification enzymes . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain physiological processes, such as wound healing . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with metabolic enzymes, leading to the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, leading to changes in the levels of key metabolites involved in energy production and detoxification processes.
Transport and Distribution
The transport and distribution of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications or interaction with targeting signals . For example, the addition of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Similarly, nuclear localization signals can facilitate its transport to the nucleus, where it can modulate gene expression by interacting with transcription factors.
特性
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUTDRSAKTKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
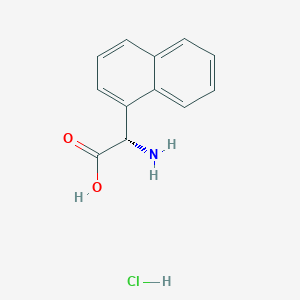
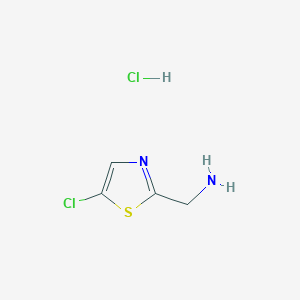
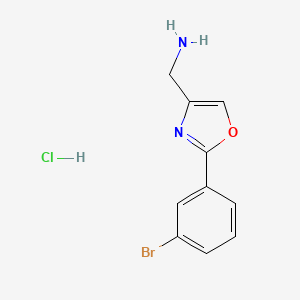



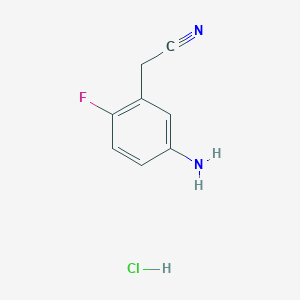


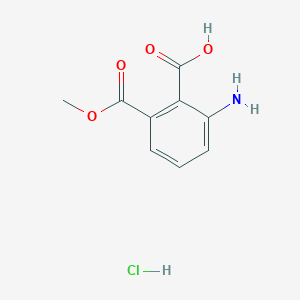
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

